
2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine is a heterocyclic aromatic compound with the molecular formula C11H8Cl2N2. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available reagents and solvents, followed by purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A chloropyridine with similar structural features but without the methyl group.
2,6-Dibromopyridine: A brominated analog with different reactivity and properties.
2,6-Difluoropyridine: A fluorinated derivative with unique chemical behavior.
Uniqueness
2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific chemical and pharmaceutical applications .
属性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(3-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-14-11(7)8-5-9(12)15-10(13)6-8/h2-6H,1H3 |
InChI 键 |
IZLSDKYCTUFURN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)
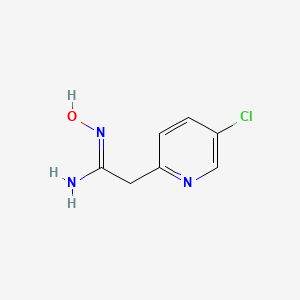
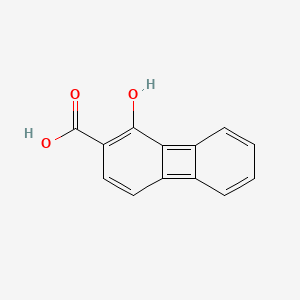
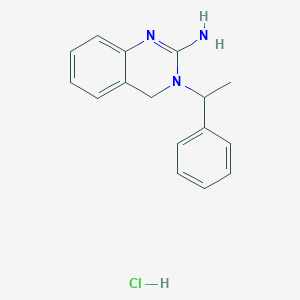
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
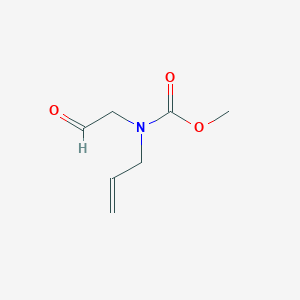
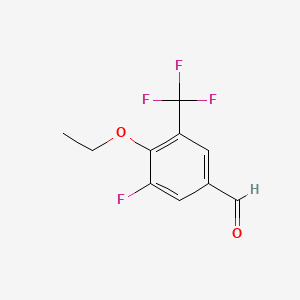
![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
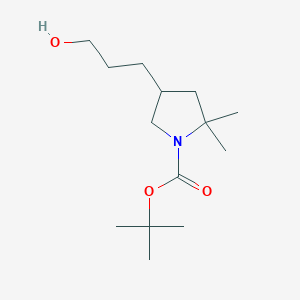
![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
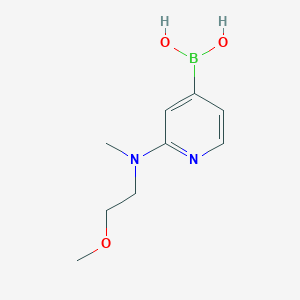

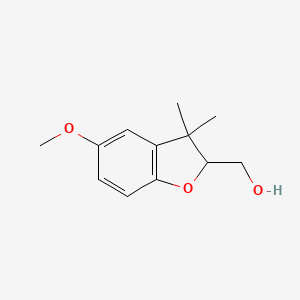
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
